2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide
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Overview
Description
2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a benzodioxole moiety, and a thioacetamide linkage. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Thioacetamide Formation: The thioacetamide linkage is introduced by reacting the indole derivative with thioacetic acid or its derivatives under appropriate conditions.
Coupling with Benzodioxole: The final step involves coupling the thioacetamide-indole intermediate with a benzodioxole derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thioacetamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the thioacetamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thioacetamide derivatives
Substitution: Substituted indole derivatives
Scientific Research Applications
2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-((1H-indol-3-yl)thio)acetamide: Lacks the benzodioxole moiety, which may result in different biological activities.
N-(benzo[d][1,3]dioxol-5-yl)acetamide: Lacks the indole and thioacetamide groups, leading to distinct chemical properties and applications.
2-((1H-indol-3-yl)thio)-N-(phenyl)acetamide: Contains a phenyl group instead of the benzodioxole moiety, which may alter its biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-17(19-11-5-6-14-15(7-11)22-10-21-14)9-23-16-8-18-13-4-2-1-3-12(13)16/h1-8,18H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOIPRVOJKVVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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